4-Hydroxylidocaine-d10
Description
4-Hydroxylidocaine-d10 (CAS: 39942-41-1) is a deuterium-labeled analog of 4-hydroxylidocaine, a metabolite of the local anesthetic lidocaine. This compound is primarily used as an internal standard in mass spectrometry (MS)-based analytical methods to quantify lidocaine and its metabolites in pharmacokinetic and toxicological studies . Its deuterated structure ensures minimal interference with non-deuterated analytes during MS analysis, enabling precise quantification.
Properties
Molecular Formula |
C₁₄H₁₂D₁₀N₂O₂ |
|---|---|
Molecular Weight |
260.4 |
Synonyms |
2-(Diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide-d10; 2-Diethylamino-4’-hydroxy-2’,6’-acetoxylidide; 4-Hydroxylignocaine-d10; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Hydroxylidocaine-d10 with structurally or functionally related compounds, emphasizing isotopic labeling, applications, and analytical utility.
Key Observations:
Isotopic Labeling: 4-Hydroxylidocaine-d10 and Phenytoin-d10 both utilize deuterium labeling (d10) to serve as MS internal standards. This labeling minimizes isotopic overlap with non-deuterated analytes, enhancing analytical accuracy . In contrast, non-deuterated compounds like 4-Hydroxylidocaine are used as target analytes rather than reference materials .
Structural and Functional Differences: 4-Hydroxylidocaine-d10 retains the core structure of lidocaine, with hydroxylation at the 4-position and deuterium substitution. This structural fidelity ensures metabolic relevance in lidocaine studies . Phenytoin-d10 and other deuterated standards (e.g., drug metabolites) share similar analytical roles but differ in parent drug class and therapeutic targets . Synthetic cathinones (e.g., 4-Methylethcathinone.HCl) and stimulant derivatives (e.g., d,l-4-Methylephedrine.HCl) are structurally unrelated to lidocaine but highlight the broader use of reference standards in drug analysis .
Applications: 4-Hydroxylidocaine-d10 is critical in toxicology and oncology research, whereas Phenytoin-d10 is tailored for antiepileptic drug monitoring . Non-deuterated compounds like 4-Hydroxylidocaine are essential for mapping metabolic pathways but lack the analytical precision of deuterated analogs .
Research Findings and Limitations
- Analytical Utility: Deuterated compounds like 4-Hydroxylidocaine-d10 consistently demonstrate superior precision in MS-based assays compared to non-deuterated analogs. For example, deuterium labeling reduces matrix effects and ion suppression in complex biological samples .
- Biological Relevance : While 4-Hydroxylidocaine-d10 is cited in apoptosis studies, direct mechanistic data linking its structure to tumor suppression are sparse. Further research is needed to validate its role in oncology .
- Synthetic Challenges: The synthesis of deuterated standards requires specialized protocols to ensure isotopic purity. This contrasts with non-deuterated compounds, which are more straightforward to produce .
Data Tables
Table 1: Analytical Parameters of 4-Hydroxylidocaine-d10 vs. Non-Deuterated Analogs
| Parameter | 4-Hydroxylidocaine-d10 | 4-Hydroxylidocaine |
|---|---|---|
| MS Signal Resolution | High (due to d10 labeling) | Moderate |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Matrix Effect Suppression | <10% | 20–30% |
| Metabolic Stability | Stable in plasma (24h) | Degrades within 12h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
